(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid
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Description
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
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Biological Activity
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H16N2O2
- IUPAC Name : this compound
This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound demonstrated submicromolar antiproliferative effects on pancreatic cancer cell lines (MIA PaCa-2) through the following mechanisms:
- Inhibition of mTORC1 Pathway : The compound reduces mTORC1 activity, which is crucial in regulating cell growth and proliferation.
- Autophagy Modulation : It increases basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This dual action may selectively target cancer cells that are under metabolic stress due to their harsh microenvironment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects . Pyrazole derivatives are known for their broad-spectrum antimicrobial activities, suggesting potential applications in treating infections.
The biological efficacy of this compound can be attributed to its ability to interact with specific molecular targets:
- mTORC1 Inhibition : By inhibiting mTORC1, the compound affects cellular metabolism and growth signaling pathways.
- Autophagy Regulation : The modulation of autophagy pathways may provide a therapeutic advantage by promoting cancer cell death while sparing normal cells .
Structure–Activity Relationship (SAR)
A series of studies have explored the SAR of derivatives based on this compound. These studies have identified key structural features that enhance biological activity:
Compound | Key Features | Biological Activity |
---|---|---|
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Contains benzamide moiety | Submicromolar antiproliferative activity |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | Acetic acid group | Enhanced reactivity and potential for drug development |
These findings emphasize the importance of specific substitutions in enhancing the biological profile of pyrazole derivatives .
Clinical Implications
The promising anticancer properties suggest that this compound could be developed into a novel therapeutic agent for cancer treatment. Further studies are warranted to evaluate its efficacy in clinical settings and understand its full therapeutic potential.
Properties
IUPAC Name |
2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-13(8-14(17)18)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNUIJLVUTOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.